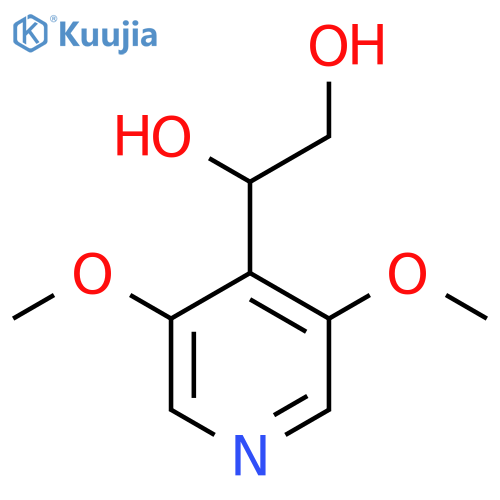

Cas no 2229141-41-5 (1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol)

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol

- EN300-1824784

- 2229141-41-5

-

- インチ: 1S/C9H13NO4/c1-13-7-3-10-4-8(14-2)9(7)6(12)5-11/h3-4,6,11-12H,5H2,1-2H3

- InChIKey: BCNTVDUXCDYDGU-UHFFFAOYSA-N

- SMILES: OC(CO)C1C(=CN=CC=1OC)OC

計算された属性

- 精确分子量: 199.08445790g/mol

- 同位素质量: 199.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 155

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- XLogP3: -0.7

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1824784-5.0g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1824784-1.0g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1824784-0.1g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1824784-10.0g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1824784-0.05g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1824784-10g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1824784-1g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1824784-0.25g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1824784-0.5g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1824784-2.5g |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol |

2229141-41-5 | 2.5g |

$2295.0 | 2023-09-19 |

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol 関連文献

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diolに関する追加情報

Introduction to 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol (CAS No. 2229141-41-5)

1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 2229141-41-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of methoxy groups at the 3rd and 5th positions of the pyridine ring, along with the ethane-1,2-diol moiety, contributes to its unique chemical properties and makes it a promising candidate for further investigation.

The structure of 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol features a pyridine core substituted with two methoxy groups and an ethylene glycol side chain. This configuration allows for multiple possible interactions with biological targets, making it an intriguing molecule for medicinal chemists. The compound's solubility, stability, and metabolic profile are critical factors that influence its suitability for pharmaceutical applications. Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents due to their ability to modulate various biological pathways.

In recent years, there has been a growing interest in exploring the pharmacological potential of 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol. Research has demonstrated that pyridine-based compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The methoxy groups in this molecule may enhance its binding affinity to specific enzymes or receptors, thereby improving its efficacy as a therapeutic agent. Additionally, the ethane-1,2-diol moiety could contribute to its solubility and bioavailability, which are essential for drug formulation.

One of the most compelling aspects of 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol is its potential as a scaffold for drug discovery. Medicinal chemists often modify such compounds to optimize their pharmacokinetic properties and target specificity. The pyridine ring provides a versatile platform for further functionalization, allowing researchers to explore different chemical modifications that could enhance the compound's therapeutic potential. For instance, introducing additional substituents or altering the substitution pattern could lead to derivatives with improved activity or reduced toxicity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level, providing valuable insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to identify promising candidates before conducting expensive experimental trials. As a result, compounds like 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol are being rapidly evaluated for their potential in treating various diseases.

The synthesis of 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol is another area of active research. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for both preclinical and clinical studies. Modern synthetic methodologies have made it possible to construct complex molecules like this one with high precision and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds required for its structure. These advances in synthetic chemistry have opened new avenues for developing novel pharmaceuticals based on pyridine derivatives.

The pharmacological evaluation of 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol has revealed several interesting properties that make it a valuable candidate for further development. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression or modulate signaling pathways associated with inflammation. The ability to target multiple disease-related pathways simultaneously is highly desirable in modern medicine due to the complex nature of many disorders. As such, 1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol represents a promising lead compound for developing new treatments.

In conclusion, 1-(3,5)-dimethoxypyridin 4-yl) ethane- -)-(-(-(-(-(-(-(-(-(-(

The future prospects for CAS No. 2229141-41-5 appear highly promising as ongoing research continues to uncover its potential applications in medicine and biotechnology. With advancements in synthetic chemistry and computational modeling,this compound is poised to play a significant role in the development of next-generation therapeutics aimed at treating various diseases.

2229141-41-5 (1-(3,5-dimethoxypyridin-4-yl)ethane-1,2-diol) Related Products

- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)

- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)

- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)